Boc-his(tau-boc)-osu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFSCSBQQOTTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Boc-his(tau-boc)-osu?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα,Nτ-di-Boc-L-histidine N-hydroxysuccinimide ester, commonly known as Boc-His(tau-Boc)-OSu. This reagent is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a protected histidine residue.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-histidine. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a N-hydroxysuccinimide (OSu) ester. The Boc groups protect the alpha-amino group (Nα) and the tau-nitrogen (Nτ) of the imidazole side chain, preventing unwanted side reactions during peptide synthesis.[1][2] The OSu ester activates the carboxyl group, facilitating efficient peptide bond formation.[3][4]

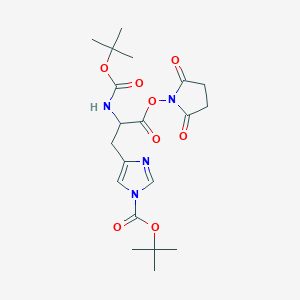

The chemical structure of this compound is as follows:

Caption: 2D structure of this compound.

The molecule can be logically broken down into four key functional components: the core L-histidine amino acid, two Boc protecting groups, and the OSu activating group.

References

A Technical Guide to Boc-L-His(τ-Boc)-OSu: A Key Reagent in Peptide Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα,Nτ-di-Boc-L-histidine N-hydroxysuccinimide ester, commonly known as Boc-L-His(τ-Boc)-OSu. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of histidine residues into peptide sequences with high fidelity. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on both the alpha-amino group and the tau (τ) nitrogen of the imidazole side chain is paramount in preventing common side reactions and preserving the chiral integrity of the final peptide. This guide will cover the chemical identity, physicochemical properties, detailed experimental protocols for its use, and its significance in the development of peptide-based therapeutics.

Chemical Identity and Properties

CAS Number: 25616-02-8[1][2][3]

-

Boc-His(1-Boc)-OSu

-

Boc-L-His(Boc)-OSu

-

Boc-His(t-Boc)-OSu

-

Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester

-

L-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester

-

tert-butyl (S)-4-(2-((tert-butoxycarbonyl)amino)-3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)-1H-imidazole-1-carboxylate

The dual Boc protection strategy is a key feature of this reagent. The Boc group on the α-amino position provides temporary protection during peptide chain elongation, while the Boc group on the τ-nitrogen of the imidazole ring offers robust side-chain protection. This is crucial for histidine, as its imidazole side chain can otherwise lead to side reactions, most notably racemization, during the activation step of peptide coupling.[4][5]

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C20H28N4O8 | [1][2][3][6] |

| Molecular Weight | 452.46 g/mol | [1][2][3][6] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | >118°C (decomposes) | [1] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Role in Peptide Synthesis and Drug Development

The precise incorporation of histidine residues into peptide sequences is critical for the biological activity of many therapeutic peptides. The imidazole side chain of histidine plays a multifaceted role in protein and peptide function, including acting as a proton donor or acceptor in enzymatic catalysis, coordinating with metal ions, and participating in hydrogen bonding and cation-π interactions.[7] Therefore, maintaining the correct stereochemistry (L-configuration) of histidine during synthesis is essential for preserving the intended biological function of the peptide.

The use of Boc-L-His(τ-Boc)-OSu is particularly advantageous in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The τ-Boc group effectively prevents the imidazole nitrogen from catalyzing the epimerization of the α-carbon during the coupling reaction, a common issue with other histidine protection schemes.[4] This ensures the synthesis of peptides with high enantiomeric purity, a critical factor for their therapeutic efficacy and safety.

While specific signaling pathways are targeted by the final peptide product rather than the building block itself, the use of high-purity reagents like Boc-L-His(τ-Boc)-OSu is a prerequisite for synthesizing peptides that can reliably interact with their biological targets. The modification of histidine residues within peptides is a known strategy in drug discovery to enhance properties such as potency, selectivity, and proteolytic stability.[8][9]

Experimental Protocols: Boc-Solid Phase Peptide Synthesis (SPPS)

The following sections detail the key steps in a typical Boc-SPPS cycle for the incorporation of a Boc-L-His(τ-Boc)-OSu residue.

General Workflow

The overall process of Boc-SPPS is a cyclical procedure involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Methodologies

Materials:

-

Resin (e.g., Merrifield, PAM, or MBHA resin)

-

Boc-L-His(τ-Boc)-OSu

-

Other Nα-Boc protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

Washing solvents (e.g., DCM, Methanol, Isopropanol)

-

Cleavage cocktail (e.g., HF/p-cresol or TFMSA/TFA/scavengers)

-

Diethyl ether

Protocol:

-

Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

The Nα-Boc protecting group of the resin-bound amino acid (or peptide) is removed by treatment with a solution of 25-50% TFA in DCM.

-

The reaction is typically performed for 1-2 minutes, followed by a longer treatment of 20-30 minutes.

-

The resin is then washed thoroughly with DCM and other solvents like isopropanol to remove the TFA and the cleaved Boc group.

-

-

Neutralization:

-

The protonated N-terminus of the peptide-resin is neutralized to the free amine by treatment with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes.

-

The resin is subsequently washed with DCM to remove excess base.

-

-

Coupling of Boc-L-His(τ-Boc)-OSu:

-

Boc-L-His(τ-Boc)-OSu (typically 2-4 equivalents relative to the resin substitution) is dissolved in a minimal amount of DMF.

-

A coupling agent (e.g., HBTU, HATU, or DIC/HOBt) is added to the solution to facilitate the amide bond formation.

-

The activated amino acid solution is added to the neutralized peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.

-

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.

Final Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Caption: Post-synthesis cleavage and purification workflow.

Cleavage Protocol (High HF):

-

The dried peptide-resin is placed in a specialized HF cleavage apparatus.

-

A scavenger, such as p-cresol, is added to trap reactive carbocations generated during deprotection.

-

Anhydrous hydrogen fluoride (HF) is condensed into the reaction vessel at low temperature (e.g., -78°C).

-

The reaction is stirred at 0°C for 1-2 hours.

-

The HF is removed by evaporation under a stream of nitrogen.

-

The crude peptide is precipitated with cold diethyl ether, washed, and then dissolved in an appropriate aqueous solvent for purification.

Purification:

-

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purified peptide fractions are collected, and the final product is obtained after lyophilization.

Conclusion

Boc-L-His(τ-Boc)-OSu is an essential reagent for the synthesis of histidine-containing peptides, offering a reliable method to prevent racemization and other side reactions associated with the imidazole side chain. Its use in Boc-SPPS is well-established and enables the production of high-purity peptides that are crucial for research and the development of novel peptide-based drugs. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for scientists and researchers in the field of peptide chemistry and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Boc-His(1-Boc)-OSu | 25616-02-8 [chemicalbook.com]

- 3. Boc-His(1-Boc)-OSu | 25616-02-8 [amp.chemicalbook.com]

- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 5. peptide.com [peptide.com]

- 6. 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate | C20H28N4O8 | CID 14991478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide (NHS) ester is a pivotal reagent in modern bioconjugation and peptide synthesis. Its unique architecture, featuring two tert-butyloxycarbonyl (Boc) protecting groups and a highly reactive N-hydroxysuccinimide ester, offers researchers precise control over the modification of biomolecules. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its use, and a discussion of its significant applications in drug development, diagnostics, and cancer therapy research.

Core Physical and Chemical Properties

Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester is a white powder that serves as a versatile building block in organic and medicinal chemistry.[1] The dual Boc protection on both the alpha-amino (Nα) and imidazole nitrogen (Nim) groups of the histidine residue prevents unwanted side reactions, while the NHS ester provides a highly efficient means of coupling to primary amines.[2]

Table 1: Physical and Chemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 25616-02-8 | [1][3][4][5] |

| Molecular Formula | C₂₀H₂₈N₄O₈ | [1][3][4][5] |

| Molecular Weight | 452.46 g/mol | [1][3][4][5] |

| Appearance | White powder | [1] |

| Melting Point | 123 - 127 °C | [1] |

| Purity | ≥ 95% to ≥ 98% (Assay/HPLC) | [1] |

| Optical Rotation | [a]D²⁴ = 8.5 ± 2º (c=1 in EtOAc) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| Synonyms | Boc-L-His(Boc)-OSu | [1][3][4][5] |

Key Applications in Research and Development

The unique structural features of this compound make it an invaluable tool across several scientific disciplines:

-

Bioconjugation: It acts as an effective linker, enabling the attachment of biomolecules like proteins and antibodies to other molecules or surfaces. This is crucial for creating targeted drug delivery systems.[1][2]

-

Peptide Synthesis: The reagent plays a critical role in the formation of stable peptide bonds, which is fundamental to synthesizing therapeutic peptides.[1][2]

-

Drug Development: In the pharmaceutical industry, it is used to modify drug properties to enhance efficacy and to develop novel drugs targeting specific biological pathways.[1]

-

Diagnostics: The compound can be used to label biomolecules for detection in various assays, thereby improving the sensitivity and specificity of diagnostic tests.[1]

-

Cancer Therapy Research: It is being explored for the development of targeted therapies that can selectively deliver cytotoxic agents to cancer cells, potentially minimizing side effects.[1]

Experimental Protocols

While the precise synthesis of Nα,Nim-Bis-Boc-L-histidine NHS ester is proprietary to chemical suppliers, its application in bioconjugation and the subsequent deprotection of the Boc groups follow well-established methodologies.

General Protocol for Amine Coupling via NHS Ester

This protocol outlines the general steps for conjugating the Nα,Nim-Bis-Boc-L-histidine NHS ester to a primary amine-containing biomolecule, such as a protein or an amino-modified oligonucleotide.

Materials:

-

Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester

-

Amine-containing biomolecule

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[6][7] Avoid buffers containing primary amines like Tris.[8]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Biomolecule Solution: Dissolve the amine-containing biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.[7]

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the Nα,Nim-Bis-Boc-L-histidine NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[9]

-

Reaction: Add a 5-20 molar excess of the NHS ester stock solution to the biomolecule solution while gently stirring.[6] The optimal ratio may need to be determined empirically.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[6][7]

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[9]

-

Purification: Remove excess, unreacted reagent and byproducts (N-hydroxysuccinimide) from the conjugated product using an appropriate method such as gel filtration or dialysis.[6][7]

Caption: Workflow for Bioconjugation using NHS Ester.

General Protocol for Boc Deprotection

Following conjugation, the Boc protecting groups can be removed under acidic conditions to liberate the primary amine and the imidazole nitrogen if required for subsequent steps or for the final product's activity.

Materials:

-

Boc-protected conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triethylsilane, anisole - optional, but recommended to prevent side reactions)

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Acid Treatment: Add a solution of TFA in DCM (typically 25-50% v/v) to the dissolved conjugate.[4] The reaction is often performed at 0 °C initially and then allowed to warm to room temperature.[4]

-

Reaction Time: Stir the mixture for 1-2 hours.[4] The progress of the deprotection can be monitored by an appropriate analytical technique (e.g., HPLC, TLC).

-

Work-up: Remove the TFA and DCM under reduced pressure (in vacuo). The resulting deprotected product can then be purified or used directly in the next step.

Chemical Principles and Stability

The utility of Nα,Nim-Bis-Boc-L-histidine NHS ester is grounded in fundamental principles of organic chemistry.

-

Amine Reactivity: The NHS ester is highly reactive towards nucleophilic primary aliphatic amines, such as the ε-amino group of lysine residues in proteins.[3] This reaction proceeds efficiently in an aqueous environment at a slightly basic pH (7-9) to form a stable, covalent amide bond.[3][8]

-

Stability of Boc Groups: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to most bases and nucleophiles.[10] This allows for selective reactions at other sites of a molecule. Its removal requires strong acidic conditions, providing an orthogonal protection strategy when used with other protecting groups like Fmoc, which is base-labile.[10][11]

-

Hydrolysis: A key consideration when working with NHS esters is their susceptibility to hydrolysis. In aqueous solutions, water can compete with the primary amine as a nucleophile, leading to the hydrolysis of the NHS ester back to the carboxylic acid.[3] This is why a molar excess of the NHS ester is typically used, and reactions are performed at an optimal pH to favor aminolysis over hydrolysis.[3][7]

Caption: Reaction of an NHS ester with a primary amine.

Conclusion

Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester is a highly versatile and efficient reagent for the precise chemical modification of biomolecules. Its well-defined reactivity and the stability of its protecting groups allow for controlled conjugation and synthesis processes. For researchers in drug development, diagnostics, and biotechnology, a thorough understanding of its properties and the experimental protocols for its use is essential for leveraging its full potential in creating novel therapeutics and research tools.

References

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. scbt.com [scbt.com]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. neb.com [neb.com]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Protective Groups [organic-chemistry.org]

The Enduring Workhorse: A Technical Guide to Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of solid-phase peptide synthesis (SPPS), offering a robust and reliable strategy for the assembly of peptide chains. Despite the rise of Fmoc chemistry, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach continues to be indispensable for the synthesis of long and complex peptides, particularly those prone to aggregation. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and comparative data surrounding the use of Boc protecting groups in peptide synthesis.

The Chemistry of Boc Protection and Deprotection

The Boc group is an acid-labile protecting group used to temporarily mask the Nα-amino group of amino acids.[1][2] This prevents unwanted side reactions and polymerization during peptide bond formation.[2]

1.1. Boc Protection of Amino Acids

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[3] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.

Mechanism of Boc Protection: The amine attacks a carbonyl group of the di-tert-butyl dicarbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable products tert-butanol and carbon dioxide.[4]

1.2. Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2] This step is crucial for exposing the Nα-amino group for the subsequent coupling reaction. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[5]

Mechanism of Boc Deprotection with TFA: The reaction is initiated by the protonation of the Boc group by TFA. This is followed by the cleavage of the tert-butyl group as a stable carbocation, which is then quenched by scavengers. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

The Boc/Bzl strategy in SPPS involves the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based protecting groups for the side chains of trifunctional amino acids.[2] The entire peptide is assembled on a solid support, typically a polystyrene resin.[6]

The Boc-SPPS Cycle:

The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

2.1. Key Steps in Boc-SPPS

-

Resin Loading: The C-terminal amino acid is attached to the solid support.

-

Deprotection: The Nα-Boc group is removed using a solution of TFA in dichloromethane (DCM).[7]

-

Neutralization: The resulting ammonium salt is neutralized to the free amine, typically with a hindered base like diisopropylethylamine (DIEA).[2] "In situ" neutralization protocols, where neutralization and coupling occur simultaneously, have been shown to improve efficiency, especially for "difficult" sequences.[4][8]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.

-

Cleavage: After the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][7][9]

Data Presentation: Boc vs. Fmoc Strategies

While Fmoc chemistry has gained popularity due to its milder deprotection conditions, Boc-SPPS offers distinct advantages in certain applications.[6] The choice between the two strategies often depends on the specific peptide sequence and the desired final product.

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |

| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [2][6] |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | [6][10] |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) | [2] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | TFA | [6][7] |

| Crude Purity (Example) | Generally high, especially for hydrophobic peptides. | Can be lower for aggregating sequences. | [11][12] |

| Yield (Example) | Can be higher for difficult sequences due to reduced aggregation. | May be lower for difficult sequences. | [11] |

| Cost | Reagents can be less expensive. | Reagents can be more expensive. | [13] |

Note: Purity and yield are highly sequence-dependent and can vary significantly based on the specific peptide and synthesis conditions.

A comparative study on the synthesis of 40 different peptides showed that deprotection with 55% TFA in DCM resulted in an average purity that was 9% higher than when using 100% TFA.

| Deprotection Condition | Average Purity |

| 55% TFA in DCM (30 min) | ~9% higher |

| 100% TFA (5 min) | Baseline |

Experimental Protocols

4.1. General Protocol for Boc Protection of an Amino Acid

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution at room temperature with stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a cold solution of 1N HCl or citric acid to pH 2-3.

-

Extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

4.2. General Protocol for a Manual Boc-SPPS Cycle

This protocol is a general guideline and may require optimization for specific peptide sequences.

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[7]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization (Pre-neutralization protocol):

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin with DCM (3x).

-

-

Coupling:

-

In a separate vessel, pre-activate the Boc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF or NMP for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours or until a ninhydrin test indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

4.3. General Protocol for HF Cleavage

CAUTION: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by experienced personnel. A dedicated HF cleavage apparatus is required.[1][7][9]

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in the reaction vessel of the HF apparatus. Add a scavenger cocktail (e.g., anisole, p-cresol) to the vessel.

-

HF Condensation: Cool the reaction vessel to -5 to 0 °C using an acetone/dry ice bath. Condense a measured amount of anhydrous HF into the vessel.

-

Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen or by vacuum.

-

Peptide Precipitation and Washing: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. Wash the precipitate several times with cold ether to remove scavengers and organic-soluble byproducts.

-

Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the final product.

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product. Understanding and mitigating these side reactions is crucial for successful peptide synthesis.

-

Aspartimide Formation: This is a significant side reaction, particularly at Asp-Gly or Asp-Ser sequences, where the peptide backbone can cyclize to form a stable five-membered ring. This can lead to racemization and the formation of β-aspartyl peptides.[6] Using cyclohexyl (OcHex) or other bulky esters for the side-chain protection of aspartic acid can reduce this side reaction.[6]

-

Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amino group of the second amino acid can attack the ester linkage of the first amino acid, leading to cleavage from the resin and formation of a cyclic dipeptide.[6] This is more prevalent in Fmoc-SPPS but can be suppressed in Boc-SPPS by using in situ neutralization protocols.[6]

-

Racemization: Loss of stereochemical integrity can occur during the activation and coupling steps. The use of additives like HOBt can help to suppress racemization.[8]

-

Alkylation of Tryptophan and Methionine: The tert-butyl cation generated during Boc deprotection can alkylate the indole ring of tryptophan and the thioether of methionine. The addition of scavengers like dithiothreitol (DTE) or anisole to the deprotection and cleavage cocktails is essential to prevent these side reactions.[5]

Conclusion

The Boc/Bzl strategy for solid-phase peptide synthesis remains a powerful and relevant technique in the repertoire of peptide chemists. Its robustness, particularly for the synthesis of long and challenging sequences, ensures its continued use in both academic research and industrial drug development. While the harsh final cleavage conditions require specialized equipment and handling, the advantages of reduced aggregation and potentially higher yields for certain peptides make it an invaluable tool. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and strategies to mitigate side reactions are paramount to achieving high-purity peptides with this enduring method.

References

- 1. solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences - Ask this paper | Bohrium [bohrium.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

The Lynchpin of Bioconjugation: A Technical Guide to N-Hydroxysuccinimide (OSu) Ester Functionality in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and peptide chemistry, the N-hydroxysuccinimide (OSu) ester stands as a cornerstone reagent. Its remarkable efficiency and specificity in reacting with primary amines of amino acids have cemented its role in a myriad of applications, from fluorescently labeling proteins to constructing complex antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core functions of OSu esters in the context of amino acid chemistry, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: The Chemistry of Amine-Reactive OSu Esters

N-hydroxysuccinimide esters are highly reactive compounds designed for the modification of primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[1] The utility of OSu esters stems from their ability to form stable, covalent amide bonds with these amines under mild conditions.[]

The process begins with the activation of a carboxylic acid using N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[] This reaction yields a semi-stable NHS ester intermediate. This activated ester is then introduced to a solution containing the target amino acid, peptide, or protein.

The reaction mechanism is a nucleophilic acyl substitution. The deprotonated primary amine of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a highly stable amide bond.[]

Reaction Specificity and Competing Reactions

The reaction of NHS esters is highly selective for primary amines.[] While reactions with other nucleophiles like the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine can occur, these are generally less favorable and the resulting ester and thioester bonds are less stable than the amide bond formed with primary amines.[3][4]

The primary competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which regenerates the original carboxylic acid and releases NHS. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[5] This underscores the importance of optimizing reaction conditions to favor aminolysis over hydrolysis.

Quantitative Data at a Glance

For ease of comparison, the following tables summarize key quantitative data related to the stability and reactivity of NHS esters.

| pH | Approximate Half-life of NHS Ester Hydrolysis (at 4°C) | Reference |

| 7.0 | 4 - 5 hours | [5] |

| 8.0 | 1 hour | [6] |

| 8.6 | 10 minutes | [6] |

Table 1: pH-Dependent Hydrolysis of NHS Esters. The stability of NHS esters is critically dependent on the pH of the aqueous environment.

| PEG NHS Ester Derivative | Half-life (minutes) at pH 8, 25°C |

| Succinimidyl Valerate (SVA) | 33.6 |

| Succinimidyl Carbonate (SC) | 20.4 |

| Succinimidyl Butanoate (SBA) | 23.3 |

| Succinimidyl Propionate (SPA) | 16.5 |

| Succinimidyl Glutarate (SG) | 17.6 |

| Succinimidyl Succinate (SS) | 9.8 |

| mPEG2-NHS | 4.9 |

| Succinimidyl Succinamide (SSA) | 3.2 |

| Succinimidyl Carboxymethylated (SCM) | 0.75 |

Table 2: Comparative Hydrolysis Half-lives of Various PEG NHS Esters. The structure of the molecule to which the NHS ester is attached also influences its stability. Data from Laysan Bio, Inc. indicates that aminolysis rates generally parallel these hydrolysis rates.

Visualizing the Chemistry: Reaction Pathways and Workflows

To further elucidate the processes involving OSu esters, the following diagrams, generated using the Graphviz DOT language, illustrate the key chemical transformations and experimental workflows.

Caption: General reaction pathway for the activation of a carboxylic acid with NHS and subsequent reaction with a primary amine.

Caption: A streamlined workflow for the production of Antibody-Drug Conjugates (ADCs) leveraging NHS ester chemistry.

Experimental Protocols

The following are detailed methodologies for key experiments involving OSu esters and amino acids.

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with Fluorescein Isothiocyanate (FITC)

While FITC contains an isothiocyanate group which also reacts with primary amines, the principles of amine reactivity and purification are analogous to working with NHS esters. This protocol provides a foundational understanding of protein labeling.

Materials:

-

Bovine Serum Albumin (BSA)

-

Fluorescein isothiocyanate (FITC)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

0.1 M Sodium Carbonate buffer, pH 9.0

-

Ammonium chloride solution

-

Sephadex G-25 gel filtration column

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a 2 mg/mL solution of BSA in 0.1 M sodium carbonate buffer (pH 9.0).[7]

-

Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.[7]

-

Slowly add the FITC solution to the BSA solution while gently stirring. The molar ratio of FITC to BSA can be optimized, but a common starting point is a 5:1 to 10:1 molar excess of the labeling reagent.[8]

-

Incubate the reaction mixture for 8 hours at 4°C in the dark with continuous gentle stirring.[7]

-

To quench the reaction, add ammonium chloride solution to a final concentration that is in large excess to the initial amount of FITC. Incubate for an additional 2 hours at 4°C.[7] This step ensures that any unreacted FITC is blocked.

-

Purify the FITC-labeled BSA from unreacted FITC and byproducts using a Sephadex G-25 gel filtration column equilibrated with PBS (pH 7.4) as the eluent.[7]

-

Collect the fractions containing the labeled protein. The protein-containing fractions will be visibly yellow-green and can be identified by monitoring the absorbance at 280 nm (for protein) and 495 nm (for FITC).

-

Pool the fractions containing the purified conjugate and store at 4°C, protected from light.

Protocol 2: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for elongating a peptide chain on a solid support using Fmoc-protected amino acids, which are often activated as NHS esters in situ.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

1. Resin Preparation and First Amino Acid Coupling:

-

Swell the resin in DMF for at least 1 hour in a reaction vessel.[9]

-

If the resin is pre-loaded with the first amino acid, proceed to deprotection. If not, couple the first Fmoc-amino acid to the resin. For Rink amide resin, the Fmoc group is first removed with 20% piperidine in DMF.[9]

-

To activate the first amino acid, dissolve 3-5 equivalents of the Fmoc-amino acid, 3-5 equivalents of an activating agent like HBTU, and a base like N,N-Diisopropylethylamine (DIPEA) in DMF. Alternatively, for in situ NHS ester formation, use DIC and NHS.[10]

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.[9]

2. Peptide Chain Elongation (Repeating Cycle):

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20-30 minutes.[11]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.

-

Coupling: a. Activate the next Fmoc-amino acid (3-5 equivalents) in DMF using an activating agent (e.g., DIC/NHS or HBTU/HOBt) and a base if required.[10] b. Add the activated amino acid solution to the resin and react for 1-2 hours. c. Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[12]

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat this deprotection, coupling, and washing cycle for each subsequent amino acid in the peptide sequence.[11]

3. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[11]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

4. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Conclusion

The N-hydroxysuccinimide ester is an indispensable tool in the arsenal of researchers working with amino acids, peptides, and proteins. Its ability to efficiently and selectively form stable amide bonds with primary amines has made it a workhorse in bioconjugation, enabling a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of its reaction chemistry, influencing factors, and appropriate experimental protocols, as detailed in this guide, is paramount for its successful implementation in the laboratory. As the field of bioconjugation continues to evolve, the fundamental principles of OSu ester chemistry will undoubtedly remain a critical foundation for future innovations.

References

- 1. Problem with Reaction Path Diagram [groups.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. youdobio.com [youdobio.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chempep.com [chempep.com]

- 11. youtube.com [youtube.com]

- 12. peptide.com [peptide.com]

A Technical Guide to Boc-His(τ-Boc)-OSu: A Key Reagent in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα,Nτ-di-Boc-L-histidine N-hydroxysuccinimide ester, commonly referred to as Boc-His(τ-Boc)-OSu. This vital reagent plays a significant role in the fields of peptide chemistry and drug development due to its utility in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, applications, and a detailed experimental protocol for its use.

Core Molecular Data

Boc-His(τ-Boc)-OSu is a derivative of the amino acid L-histidine, where both the alpha-amino group (Nα) and the tau-nitrogen (τ) of the imidazole side chain are protected by tert-butyloxycarbonyl (Boc) groups. The carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester, facilitating efficient peptide bond formation.

| Property | Value |

| Molecular Formula | C₂₀H₂₈N₄O₈ |

| Molecular Weight | 452.46 g/mol |

| CAS Number | 25616-02-8 |

| Synonyms | Boc-His(1-Boc)-OSu, Boc-L-His(Boc)-OSu, Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester |

Applications in Peptide Synthesis and Bioconjugation

The primary application of Boc-His(τ-Boc)-OSu is as a protected amino acid building block in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The dual Boc protection of the histidine residue prevents unwanted side reactions at both the alpha-amino group and the imidazole side chain during peptide elongation. The OSu ester provides a pre-activated carboxyl group that readily reacts with the free N-terminus of the growing peptide chain, forming a stable amide bond with high efficiency and minimizing the risk of racemization.[1]

Beyond peptide synthesis, the reactive nature of the OSu ester allows for its use in bioconjugation, where it can serve as a linker to attach histidine-containing peptide fragments to other biomolecules, such as proteins or antibodies.[2]

Role in Drug Development

Boc-His(τ-Boc)-OSu is a crucial intermediate in the synthesis of peptide-based therapeutics. Peptides play a vital role in numerous physiological processes and are of great interest in drug development for their high specificity and potency. The use of this reagent allows for the precise incorporation of histidine residues into synthetic peptides, which is often critical for their biological activity and structural integrity.

Experimental Protocol: Incorporation of Boc-His(τ-Boc)-OSu in Boc-SPPS

The following is a generalized manual protocol for the incorporation of a Boc-His(τ-Boc)-OSu residue into a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin) during Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-His(τ-Boc)-OSu

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Isopropyl alcohol (IPA)

-

Scavengers (e.g., dithioethane - DTE), if required for other residues

-

Shaker vessel for SPPS

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.[3]

-

Agitate for 5 minutes (pre-wash).

-

Drain and add fresh 50% TFA in DCM.

-

Agitate for 20-30 minutes for complete deprotection.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) and then IPA (2 times) to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with DCM (2 times).

-

Add a solution of 10% DIEA or TEA in DCM to the resin.

-

Agitate for 5-10 minutes. Repeat this step once more.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

-

Coupling of Boc-His(τ-Boc)-OSu:

-

Dissolve Boc-His(τ-Boc)-OSu (typically 2-4 equivalents relative to the resin substitution) in a minimal amount of DMF or DCM.

-

Add the dissolved Boc-His(τ-Boc)-OSu to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and by-products.

-

The peptide-resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

Logical Workflow of Boc-SPPS Cycle

The following diagram illustrates the key stages in a single cycle of solid-phase peptide synthesis using the Boc protection strategy, highlighting the incorporation of an activated amino acid like Boc-His(τ-Boc)-OSu.

References

Introduction to solid-phase peptide synthesis (SPPS) using Boc chemistry

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry

Introduction to Boc Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, enables the stepwise assembly of amino acids into a peptide chain anchored to an insoluble solid support.[1] This methodology simplifies the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thereby eliminating the need for complex purification of intermediate peptides.[][3]

Within SPPS, two primary strategies have become dominant: Fmoc/tBu chemistry and Boc/Bzl chemistry. This guide focuses on the latter, the original and robustly effective Boc/Bzl strategy. This method is founded on a principle of "graduated acid lability," where the temporary Nα-amino protecting group, tert-butyloxycarbonyl (Boc), is removed with a moderate acid like trifluoroacetic acid (TFA).[1][4] In contrast, the more permanent side-chain protecting groups, typically benzyl (Bzl)-based, and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal in the final cleavage step.[4][5][6]

While the use of harsh acids like HF necessitates specialized equipment, Boc chemistry offers distinct advantages, particularly for the synthesis of long or hydrophobic sequences prone to aggregation, as the repeated acid deprotection steps maintain the peptide chain in a protonated, more solvated state.[5]

Core Components and Reagents in Boc SPPS

The success of Boc-based SPPS hinges on the appropriate selection of resins, protecting groups, and reagents.

Solid Supports (Resins)

The resin acts as the insoluble anchor for the growing peptide chain.[7] The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[7]

-

Merrifield Resin (Chloromethylpolystyrene): The classic resin for Boc SPPS, used to generate peptides with a C-terminal carboxylic acid.[8] The first amino acid is typically attached via its cesium salt to ensure a racemization-free esterification.[8] However, the benzyl ester linkage is partially labile to the repeated TFA deprotection steps, which can lead to chain loss in long syntheses.[8]

-

PAM (Phenylacetamidomethyl) Resin: Developed to improve upon the Merrifield resin, the PAM linker offers greater stability against TFA, reducing peptide loss during synthesis.[8][9] Cleavage still requires strong acids like HF.[8]

-

BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are used to produce peptides with a C-terminal amide.[8][10] The MBHA resin provides an optimal balance of stability towards TFA and lability towards HF, making it the support of choice for synthesizing peptide amides via the Boc strategy.[8]

| Resin Type | C-Terminal Functionality | Linker Type | Typical Cleavage Condition |

| Merrifield | Carboxylic Acid | Chloromethyl | HF, TFMSA, TMSOTf[5][8] |

| PAM | Carboxylic Acid | Phenylacetamidomethyl | HF[8][9] |

| BHA / MBHA | Amide | Benzhydrylamine / Methylbenzhydrylamine | HF, TFMSA[5][8] |

Protecting Groups

Protecting groups are essential to prevent unwanted side reactions during peptide synthesis.[11]

-

Nα-Temporary Protection: The tert-butyloxycarbonyl (Boc) group is used for the temporary protection of the alpha-amino group of each incoming amino acid. It is cleaved under moderately acidic conditions using Trifluoroacetic Acid (TFA).[5][11]

-

Side-Chain Permanent Protection: Side-chain functional groups are protected with more acid-stable groups, typically benzyl (Bzl)-based ethers, esters, and carbamates . These are removed concurrently with resin cleavage using a strong acid like HF.[11][12]

| Amino Acid | Side-Chain Protecting Group |

| Arg | Tosyl (Tos), Nitro (NO2) |

| Asp | Benzyl ester (OBzl) |

| Cys | 4-methylbenzyl (Meb), Acetamidomethyl (Acm) |

| Glu | Benzyl ester (OBzl) |

| His | 2,4-dinitrophenyl (Dnp), Benzyloxymethyl (Bom) |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Ser | Benzyl ether (Bzl) |

| Thr | Benzyl ether (Bzl) |

| Trp | Formyl (For) |

| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z), 2,6-Dichlorobenzyl (DCB) |

Key Reagents

-

Coupling Reagents: These reagents activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[13] Common choices include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) , often with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions, and highly efficient aminium/phosphonium salts like HBTU .[13][14]

-

Deprotection Reagent: Trifluoroacetic acid (TFA) , typically in a 50% solution with Dichloromethane (DCM), is used for the selective removal of the Nα-Boc group.[8][12]

-

Neutralization Base: After Boc deprotection, the N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine. This is typically achieved using a hindered base like N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM.[8][12]

-

Cleavage Reagents: A strong acid is required for the final cleavage from the resin and removal of side-chain protecting groups. Anhydrous Hydrogen Fluoride (HF) is the most common and effective reagent.[5][15] Alternatives include Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) .[5][8]

-

Scavengers: During HF cleavage, reactive carbocations (e.g., tert-butyl cations from Boc deprotection) are generated that can cause unwanted modifications to sensitive residues like Cys, Met, Trp, and Tyr.[11][12] Scavengers such as cresol, thioanisole, and ethanedithiol (EDT) are added to the cleavage cocktail to trap these reactive species.[11]

The Boc SPPS Experimental Workflow

The synthesis of a peptide using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following table outlines a standard protocol for one cycle of Boc SPPS. Note that volumes are typically around 10-15 mL per gram of resin.

| Step | Reagent(s) | Concentration / Volume | Reaction Time | Purpose |

| 1. Swelling | Dichloromethane (DCM) | 10-15 mL/g resin | 30-60 min | To swell the resin, allowing reagent access. |

| 2. Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | 10 mL/g resin | 1 x 5 min (pre-wash)1 x 20-30 min | Removal of the Nα-Boc protecting group.[8] |

| 3. Washing | DCMIsopropanol (IPA)DCM | 3x washes2x washes3x washes | 1-2 min per wash | To remove residual TFA and shrink the resin.[8] |

| 4. Neutralization | 5-10% DIEA in DCM | 10 mL/g resin | 2 x 2 min | To deprotonate the N-terminal ammonium salt to a free amine.[12] |

| 5. Washing | DCM | 5x washes | 1-2 min per wash | To remove excess neutralization base.[8] |

| 6. Coupling | Boc-Amino Acid (3-4 eq.)Coupling Reagent (e.g., HBTU, 3-4 eq.)DIEA (6-8 eq.) in DMF or DCM | To dissolve reagents | 30-120 min | Formation of the new peptide bond. |

| 7. Washing | DCMDMF | 3x washes3x washes | 1-2 min per wash | To remove excess reagents and byproducts. |

| 8. Monitoring (Optional) | Kaiser Test (Ninhydrin Test) | N/A | ~5 min | To check for the presence of free primary amines (completion of coupling).[16] |

In Situ Neutralization: To save time and potentially improve yields for difficult sequences, in situ neutralization protocols can be used.[17][18] In this approach, the neutralization and coupling steps are combined by adding the base (DIEA) directly to the coupling mixture containing the activated Boc-amino acid.[12][17] This minimizes the time the reactive free amine is exposed, which can reduce aggregation.[12][17]

Chemical Mechanisms

Boc Deprotection

The Boc group is removed via an acid-catalyzed elimination mechanism. TFA protonates the carbonyl oxygen of the Boc group, leading to its collapse and the formation of a stable tert-butyl cation, carbon dioxide, and the protonated N-terminal amine.[6][12]

Caption: Mechanism of Nα-Boc group deprotection using Trifluoroacetic Acid (TFA).

Peptide Bond Formation (Coupling)

Coupling reagents activate the carboxylic acid of the incoming Boc-amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide. Using HBTU as an example, it reacts with the carboxylate to form a highly reactive HOBt-ester intermediate, which then readily reacts with the amine to form the peptide bond.

Caption: Generalized pathway for peptide bond formation via an activated ester intermediate.

Final Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final and most critical step is to cleave the peptide from the solid support and remove all side-chain protecting groups.

HF Cleavage

Anhydrous HF is the most widely used reagent for this purpose due to its effectiveness.[19] However, it is highly toxic and corrosive, requiring a specialized all-polytetrafluoroethylene (PTFE) apparatus.[1][20]

Low-High HF Cleavage Protocol: A two-step "low-high" HF procedure is often employed to minimize side reactions.[19]

-

Low HF Step: The peptide-resin is first treated with a low concentration of HF in a large volume of a scavenger like dimethyl sulfide (DMS). This SN2 condition removes more labile protecting groups (like Bom on His) while minimizing the formation of damaging carbocations.[19]

-

High HF Step: Following the low HF step, a standard high concentration of HF is used to cleave the peptide from the resin and remove the remaining, more robust protecting groups (like Tos on Arg).[19]

| Cleavage Cocktail | Composition | Purpose |

| Low HF | HF/DMS/p-cresol (25:65:10 v/v) | Removes labile protecting groups under SN2 conditions to minimize side reactions. Reduces Met(O) to Met.[19] |

| High HF | HF/p-cresol/EDT (90:5:5 v/v) | Cleaves peptide from the resin and removes robust side-chain protecting groups (e.g., Arg(Tos)).[8] |

| TFMSA "Low-High" | Low: TFMSA/TFA/DMS/m-cresol (10:50:30:10 v/v)High: TFMSA/TFA/m-cresol/EDT (10:80:8:2 v/v) | An alternative to HF. The low step protects against alkylation, while the high step cleaves and deprotects remaining groups.[19] |

| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5 v/v) | A common cocktail for TFA-based cleavage in Fmoc chemistry, but components are relevant as scavengers in Boc cleavage.[21] |

Post-Cleavage Work-Up

After cleavage, the crude peptide is precipitated with cold diethyl ether, filtered, and washed to remove scavengers and cleaved protecting groups. The peptide is then dissolved in an aqueous buffer (e.g., dilute acetic acid) and lyophilized. Final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Boc/Bzl strategy for solid-phase peptide synthesis remains a powerful and relevant technique in peptide chemistry. Its main strengths lie in its robustness and its ability to mitigate aggregation issues during the synthesis of complex peptide sequences. While the requirement for strong acids like HF for final cleavage necessitates stringent safety protocols and specialized equipment, a thorough understanding of the underlying chemistry, reagents, and protocols allows researchers to reliably synthesize a wide range of peptides for applications in research, diagnostics, and drug development.

References

- 1. csbio.com [csbio.com]

- 3. bachem.com [bachem.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. chempep.com [chempep.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. Resins for Boc SPPS of Peptide Amides | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 12. peptide.com [peptide.com]

- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Amino Acids, Resins & Reagents for Peptide Synthesis [sigmaaldrich.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

Methodological & Application

Standard Protocol for Using Boc-His(tau-Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a critical amino acid in many biologically active peptides, often playing a key role in receptor binding and catalytic activity. However, its unique imidazole side chain presents challenges during Solid-Phase Peptide Synthesis (SPPS), most notably a high propensity for racemization during the activation and coupling steps. This can lead to the incorporation of the D-isomer, potentially reducing the biological activity of the final peptide.[1][2]

To mitigate this issue, protection of the imidazole nitrogen is crucial. The use of a tert-butyloxycarbonyl (Boc) group on the tau (τ or Nπ) nitrogen of the histidine side chain, as in Boc-His(τ-Boc)-OH or its activated ester form, Boc-His(τ-Boc)-OSu, has been shown to significantly suppress epimerization.[1][2] The electron-withdrawing nature of the Boc group reduces the basicity of the π-nitrogen, which is responsible for abstracting the alpha-proton and initiating racemization.[1][2]

This document provides a detailed protocol for the use of Nα-Boc-Nτ-Boc-L-histidine N-hydroxysuccinimide ester (Boc-His(τ-Boc)-OSu) in Boc-SPPS. The OSu (N-hydroxysuccinimide) ester is a pre-activated form of the amino acid, which allows for efficient coupling without the need for additional, and often racemization-inducing, coupling reagents.[3][4]

Advantages of Using Boc-His(τ-Boc)-OSu

-

Reduced Racemization: Protection of the imidazole side chain with a Boc group significantly minimizes the formation of the D-isomer of histidine during peptide synthesis.[1][2]

-

High Coupling Efficiency: As an activated OSu ester, it reacts readily with the free amine of the growing peptide chain, leading to high coupling yields.[3]

-

Simplified Coupling Step: The pre-activated nature of the OSu ester eliminates the need for in-situ activation with coupling reagents like DCC, HBTU, or PyBOP, simplifying the synthesis protocol and reducing potential side reactions.[3]

-

Compatibility with Boc-SPPS: Both the Nα-Boc and Nτ-Boc protecting groups are readily cleaved under standard Boc-SPPS deprotection conditions using trifluoroacetic acid (TFA).[5][6]

Data Presentation

Table 1: Comparison of Histidine Racemization with Different Side-Chain Protection

| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Reference |

| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% | [1] |

| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% | [1] |

| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% | [1] |

| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% | [1] |

Note: While this data is from an Fmoc-based synthesis, it clearly demonstrates the effectiveness of the Boc side-chain protection in suppressing racemization under various conditions.

Experimental Protocols

This protocol outlines the key steps for the incorporation of a Boc-His(τ-Boc)-OSu residue into a peptide chain using manual or automated Boc-SPPS.

Materials and Reagents

-

Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin) with the N-terminal Boc group removed.

-

Boc-His(τ-Boc)-OSu

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropyl alcohol (IPA)

-

Scavengers (e.g., anisole, dithiothreitol), if required for the final cleavage.

Protocol for a Single Coupling Cycle

-

Resin Preparation:

-

Start with the peptide-resin that has a free N-terminal amino group.

-

Swell the resin in DCM for 15-30 minutes.

-

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes with gentle agitation.[5][7]

-

Filter and repeat the treatment with 50% TFA in DCM for an additional 20-30 minutes.[7][8]

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Wash the resin with IPA (2 times).[7]

-

Wash the resin with DCM (3-5 times).

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DCM for 2 minutes with gentle agitation.

-

Filter and repeat the neutralization step for another 2 minutes.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

-

-

Coupling of Boc-His(τ-Boc)-OSu:

-

Dissolve 2-4 equivalents of Boc-His(τ-Boc)-OSu (relative to the resin substitution) in a minimal amount of DMF.

-

Add the dissolved Boc-His(τ-Boc)-OSu to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction can be monitored using a ninhydrin (Kaiser) test to check for the disappearance of the free primary amine.

-

After the reaction is complete (negative ninhydrin test), filter the resin.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times).

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

-

-

Final Cleavage and Deprotection:

Visualizations

SPPS Workflow for Incorporating Boc-His(τ-Boc)-OSu

Caption: General workflow for a single coupling cycle in Boc-SPPS using Boc-His(τ-Boc)-OSu.

Logical Relationship of Side-Chain Protection and Racemization Prevention

References

- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 3. Boc-Lys(Boc)-OSu | 30189-36-7 | Benchchem [benchchem.com]

- 4. Buy Boc-lys(tfa)-osu (EVT-251405) | 34695-46-0 [evitachem.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Coupling Boc-His(tau-Boc)-OSu to a Resin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for the coupling of Nα-Boc-L-histidine(τ-Boc)-N-hydroxysuccinimide ester (Boc-His(tau-Boc)-OSu) to an amine-functionalized resin for solid-phase peptide synthesis (SPPS).

Introduction

Histidine is a critical amino acid in many peptides and proteins, often playing a key role in biological activity. However, its imidazole side chain presents unique challenges during SPPS, most notably a high propensity for racemization during the activation and coupling steps. This racemization can lead to the incorporation of the D-isomer, potentially impacting the final peptide's structure and function.

To mitigate this, the imidazole group is protected. In this compound, a tert-butyloxycarbonyl (Boc) group protects the tau (τ or N-1) nitrogen of the histidine imidazole ring. While protection at the pi (π) nitrogen is generally considered more effective at suppressing racemization, the tau-protected derivative is a commonly used building block. Careful selection of coupling conditions is therefore crucial to ensure high coupling efficiency and minimize epimerization. The use of an N-hydroxysuccinimide (OSu) ester provides a pre-activated form of the amino acid, facilitating a more direct and often milder coupling reaction compared to in-situ activation methods.

Key Considerations for Coupling this compound

-

Resin Selection: Amine-functionalized resins are required for the coupling of this compound. Common choices include Merrifield resins (chloromethylated polystyrene-divinylbenzene), which are first functionalized with an amine, or pre-functionalized aminomethyl (AM) resins. The loading capacity of the resin should be chosen based on the desired scale of the synthesis.

-

Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents for SPPS. They should be of high purity and anhydrous to prevent hydrolysis of the active ester and ensure efficient coupling.

-

Monitoring the Reaction: The completion of the coupling reaction should be monitored to ensure all free amine groups on the resin have reacted. The ninhydrin (Kaiser) test is a common qualitative method for detecting primary amines. A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates a complete reaction.

-

Double Coupling: Due to the potential for incomplete coupling with histidine derivatives, a second coupling step (double coupling) may be necessary if the ninhydrin test remains positive after the initial coupling.

-

Capping: If unreacted amine groups persist after double coupling, they should be "capped" by acetylation (e.g., with acetic anhydride) to prevent the formation of deletion sequences in the final peptide.

Experimental Protocols

The following are generalized protocols that can be adapted for specific resins and synthesis scales. All operations should be performed in a dedicated peptide synthesis vessel with provision for agitation (e.g., shaking or nitrogen bubbling) and filtration.

Protocol 1: Coupling of this compound to an Aminomethyl (AM) Resin

This protocol is suitable for resins that are already functionalized with primary amine groups.

Materials:

-

Aminomethyl (AM) resin (e.g., Aminomethyl-polystyrene)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Ninhydrin test kit

-

Acetic anhydride (for capping, if necessary)

Procedure:

-

Resin Swelling: Swell the aminomethyl resin in DCM (10-15 mL per gram of resin) for 1-2 hours, followed by washing with DMF (3 x 10-15 mL/g).

-

Deprotection (if applicable): If the amine groups on the resin are protected (e.g., with Fmoc), perform the appropriate deprotection step followed by thorough washing. For Boc-SPPS, the initial resin is typically deprotected if it is supplied in a protected form.

-

Neutralization (if applicable): If the deprotection step involved an acid (e.g., TFA), neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 min), followed by washing with DMF (3 x 10-15 mL/g).

-

Coupling:

-

Dissolve this compound (1.5 to 2.0 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the dissolved this compound to the swollen and washed resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Monitoring:

-

Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

-

Perform a ninhydrin test.

-

If the test is negative (colorless/yellow), proceed to the washing step.

-

If the test is positive (blue/purple), continue the coupling for an additional 1-2 hours and re-test. If it remains positive, consider a double coupling.

-

-

Double Coupling (Optional):

-

Filter the resin and wash with DMF (3x).

-

Repeat step 4 with a fresh solution of this compound.

-

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 10-15 mL/g) and then with DCM (3 x 10-15 mL/g) to remove any unreacted reagents and byproducts.

-

Capping (Optional): If the ninhydrin test is still positive after double coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Drying: The resin can be dried under vacuum for storage or proceed directly to the next deprotection and coupling cycle.

Protocol 2: Loading of this compound onto Merrifield Resin (Cesium Salt Method)

This protocol describes the initial attachment of the first amino acid to a chloromethylated resin.

Materials:

-

Merrifield resin (chloromethyl-polystyrene)

-

Boc-His(tau-Boc)-OH (the carboxylic acid form is used to generate the cesium salt)

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Preparation of the Cesium Salt:

-

Dissolve Boc-His(tau-Boc)-OH in methanol.

-

Add a 20% aqueous solution of cesium carbonate dropwise until the pH reaches 7.0.

-

Evaporate the solution to dryness under reduced pressure.

-

Co-evaporate the residue with anhydrous DMF (2x) to ensure the salt is completely dry.

-

-

Resin Preparation:

-

Swell the Merrifield resin in DMF (10-15 mL per gram of resin) for 1-2 hours.

-

-

Coupling/Esterification:

-

Add the dried Boc-His(tau-Boc)-O-Cs⁺ salt (1.0 to 1.2 equivalents relative to the chlorine substitution of the resin) to the swollen resin.

-

Agitate the mixture at 50°C for 12-24 hours.[1]

-

-

Washing:

-

Filter the resin and wash it sequentially with DMF, 50% aqueous DMF, DMF, and DCM.[1]

-

-

Determination of Loading:

-

The loading of the amino acid onto the resin can be determined by various methods, including gravimetric analysis (weighing the resin before and after loading) or spectroscopic methods after cleaving the amino acid from a small sample of the resin.

-

Data Presentation

The efficiency of coupling can be quantified by determining the loading capacity of the resin after the coupling reaction. This is typically expressed in millimoles of amino acid per gram of resin (mmol/g).

| Parameter | Description | Typical Range |

| Initial Resin Loading | The functional group capacity of the starting resin as specified by the manufacturer. | 0.2 - 1.5 mmol/g |

| Equivalents of this compound | The molar excess of the activated amino acid used relative to the resin's functional capacity. | 1.5 - 2.0 eq. |

| Coupling Time | The duration of the coupling reaction. | 2 - 24 hours |

| Final Resin Loading | The measured amount of Boc-His(tau-Boc) successfully coupled to the resin. | Varies depending on resin and conditions. Aim for >80% of initial capacity. |

| Racemization | The percentage of the D-isomer of histidine incorporated. | Should be minimized (<1-2%). Can be assessed by chiral HPLC analysis of the cleaved amino acid. |

Note: The final resin loading and racemization levels are highly dependent on the specific resin, coupling conditions, and analytical methods used. The values provided are for general guidance.

Visualizations

Experimental Workflow

Caption: Experimental workflow for coupling this compound to an amine resin.

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanism for the coupling of this compound to an amine resin.

References

Application Notes and Protocols for the Synthesis of Histidine-Containing Peptides using Boc-His(τ-Boc)-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction